molecular formula C22H22N4O B5115582 (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-[1-(2-phenylethyl)triazol-4-yl]methanone

(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-[1-(2-phenylethyl)triazol-4-yl]methanone

Cat. No.: B5115582
M. Wt: 358.4 g/mol
InChI Key: YYTCEVUQWROJTI-UHFFFAOYSA-N
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Description

(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-[1-(2-phenylethyl)triazol-4-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-[1-(2-phenylethyl)triazol-4-yl]methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions can be employed to form the triazole ring, followed by further functionalization to introduce the pyridine moiety.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be utilized to produce large quantities while maintaining consistency in quality. The choice of raw materials and optimization of reaction parameters are crucial to achieving high throughput in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-[1-(2-phenylethyl)triazol-4-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-[1-(2-phenylethyl)triazol-4-yl]methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is explored for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, conductivity, or other desirable characteristics.

Mechanism of Action

The mechanism of action of (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-[1-(2-phenylethyl)triazol-4-yl]methanone involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.

    Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.

Uniqueness

What sets (4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-[1-(2-phenylethyl)triazol-4-yl]methanone apart from these similar compounds is its unique combination of a pyridine ring and a triazole moiety

Properties

IUPAC Name

(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)-[1-(2-phenylethyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c27-22(25-14-12-20(13-15-25)19-9-5-2-6-10-19)21-17-26(24-23-21)16-11-18-7-3-1-4-8-18/h1-10,12,17H,11,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTCEVUQWROJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CN(N=N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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